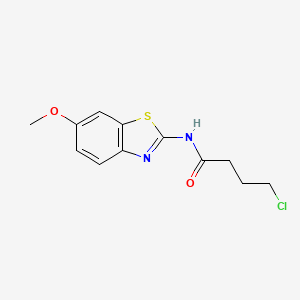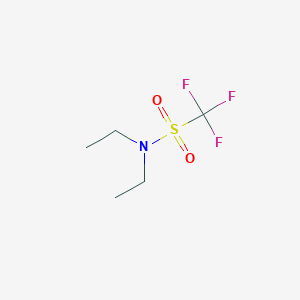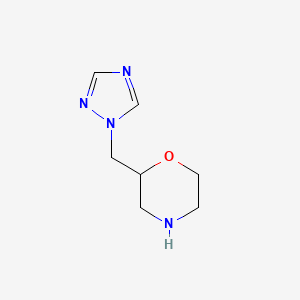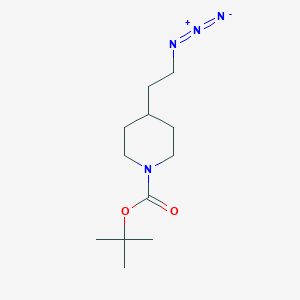
5-methoxy-2,2-dimethylpentanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-2,2-dimethylpentanoic acid is a chemical compound that belongs to the family of tryptamines. It is known for its psychoactive properties and has been reported to possess psychedelic effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2,2-dimethylpentanoic acid typically involves the introduction of a methoxy group and the formation of a dimethylpentanoic acid backbone. The synthetic route may include steps such as:
Methoxylation: Introduction of a methoxy group (-OCH3) to the precursor molecule.
Alkylation: Formation of the dimethylpentanoic acid structure through alkylation reactions.
Industrial Production Methods
Industrial production methods for 5-methoxy-2,2-dimethylpentanoic acid are not well-documented due to its limited commercial use. standard organic synthesis techniques involving controlled reaction conditions and purification steps are likely employed.
化学反应分析
Types of Reactions
5-methoxy-2,2-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to form a carbonyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products
Oxidation: Formation of 5-hydroxy-2,2-dimethylpentanoic acid or 5-oxo-2,2-dimethylpentanoic acid.
Reduction: Formation of 5-methoxy-2,2-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-methoxy-2,2-dimethylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its psychoactive properties.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to its psychoactive nature.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-methoxy-2,2-dimethylpentanoic acid involves its interaction with serotonin receptors in the brain. It is believed to act as an agonist at the 5-HT2A receptor, leading to altered neurotransmission and the psychedelic effects observed . The compound may also interact with other molecular targets and pathways, contributing to its overall effects.
相似化合物的比较
Similar Compounds
5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): Another psychoactive tryptamine with similar effects but different chemical structure.
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Known for its potent psychedelic effects and rapid onset of action.
2,2-dimethylpentanoic acid: Lacks the methoxy group and does not possess psychoactive properties.
Uniqueness
5-methoxy-2,2-dimethylpentanoic acid is unique due to its specific chemical structure, which combines a methoxy group with a dimethylpentanoic acid backbone
属性
IUPAC Name |
5-methoxy-2,2-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2,7(9)10)5-4-6-11-3/h4-6H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDVHUCHHFSKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid](/img/structure/B6611916.png)

![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)

![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)


